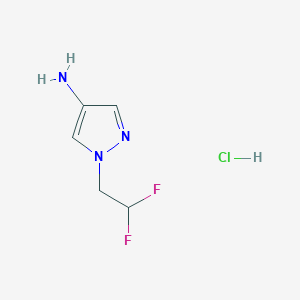

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride

Descripción

1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1197231-23-4) is a pyrazole-derived compound with a molecular formula of C₅H₈ClF₂N₃ and a molecular weight of 183.59 g/mol. It features a 2,2-difluoroethyl group at the pyrazole’s 1-position and an amine group at the 4-position, protonated as a hydrochloride salt. Storage recommendations include an inert atmosphere at 2–8°C to maintain stability, with hazard warnings for ingestion, skin/eye irritation, and respiratory exposure (H302, H315, H319, H335) .

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3.ClH/c6-5(7)3-10-2-4(8)1-9-10;/h1-2,5H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDOKHHRWUCNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material and Halogenation

The synthesis often begins with 4-nitropyrazole, which undergoes halogenation at the 3-position under acidic conditions. The halogenation is typically performed in the presence of hydrochloric acid (HCl) at high concentrations (31% to 38% w/w, approximately 10 M to 12.4 M) to ensure selective chlorination at the 3-carbon of 4-nitropyrazole.

This halogenation step is crucial for preparing 3-chloro-1H-pyrazol-4-amine hydrochloride, which serves as a key intermediate.

Catalytic Hydrogenation/Reduction

The nitro group on the pyrazole ring is reduced to an amine using catalytic hydrogenation. This step is generally carried out under hydrogen gas atmosphere with a transition metal catalyst.

-

- Palladium on alumina (Pd/Al2O3) at 1–10 wt%, preferably 5 wt%

- Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalysts offer higher selectivity and easier filtration than Pd/Al2O3

- Catalyst loading: 0.003 mol% to 3 mol% relative to 4-nitropyrazole

- Other palladium catalysts such as palladium(II) acetate, palladium(II) chloride, and platinum catalysts like chloroplatinic acid hydrate may also be employed

The hydrogenation converts 4-nitropyrazole derivatives to 3-chloro-1H-pyrazol-4-amine hydrochloride with high selectivity (>95%) when using Pt/C or Pd/C catalysts, improving yield and reducing impurities compared to Pd/Al2O3.

Introduction of the 2,2-Difluoroethyl Group

The key step to obtain this compound involves alkylation of the pyrazole nitrogen with a 2,2-difluoroethyl moiety.

- Typical alkylation method:

- Reaction of 3-chloro-1H-pyrazol-4-amine with 2,2-difluoroethyl halides (e.g., 2,2-difluoroethyl bromide or chloride)

- Base-mediated N-alkylation under mild conditions to avoid side reactions

- Solvent: Polar aprotic solvents such as DMF or acetonitrile

- Temperature: Ambient to moderate heating (25–60 °C)

- Reaction time: Several hours until completion monitored by chromatographic methods

This step selectively installs the difluoroethyl group on the pyrazole nitrogen, yielding the target amine.

Formation of Hydrochloride Salt

The free base 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is converted to its hydrochloride salt to improve stability, solubility, and ease of handling.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Catalyst/Notes | Yield/Selectivity |

|---|---|---|---|

| Halogenation of 4-nitropyrazole | 31–38% HCl, 20–60 °C, optional ethanol/isopropanol | None (acidic halogenation) | High selectivity chlorination at C-3 |

| Catalytic hydrogenation | H2 gas (100–800 kPa), 30–40 °C, aqueous HCl + alcohol | Pd/C or Pt/C preferred, 0.003–3 mol% catalyst | >95% selectivity for 3-chloro-1H-pyrazol-4-amine hydrochloride |

| N-Alkylation | 2,2-difluoroethyl halide, base, polar aprotic solvent | Mild heating, controlled conditions | High conversion to N-alkylated product |

| Hydrochloride salt formation | HCl in ethanol or ether | Crystallization | Pure hydrochloride salt isolated |

Research Findings and Analysis

- Use of Pt/C or Pd/C catalysts significantly improves reaction selectivity and catalyst handling compared to Pd/Al2O3, which suffers from difficult filtration and aluminum salt contamination.

- High HCl concentrations (around 37%) favor selective halogenation at the 3-position of 4-nitropyrazole, essential for downstream transformations.

- The hydrogenation step is flexible in pressure and catalyst choice, allowing scale-up from laboratory to industrial reactors (glass-lined reactors of 50 L to 95,000 L capacity).

- The alkylation step requires careful control of reaction conditions to avoid over-alkylation or side reactions, ensuring high purity of the final product.

- Storage of the hydrochloride salt at low temperatures (2–8 °C) preserves compound integrity and purity.

Análisis De Reacciones Químicas

1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride has shown potential in drug development due to its ability to interact with biological targets. The difluoroethyl group enhances lipophilicity and binding affinity, making it suitable for:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease pathways. For example, it has been studied for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes .

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit anticancer properties by modulating various signaling pathways involved in tumor growth .

Agrochemicals

The compound serves as a building block for the synthesis of agrochemicals. Its unique structure allows for the development of herbicides and fungicides that target specific biological mechanisms in pests while minimizing environmental impact .

Material Science

In materials science, this compound is utilized in the synthesis of polymers with enhanced thermal stability and resistance to degradation. This property is particularly valuable in developing materials for high-performance applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of COX enzymes demonstrated that the difluoroethyl group significantly increased the binding affinity of the pyrazole derivative to the active site of COX enzymes. This finding highlights its potential use in developing anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Pyrazole Derivatives

Key Findings

Substituent Effects on Bioactivity: The 2,2-difluoroethyl group in the main compound provides a balance of lipophilicity and metabolic stability compared to bulkier substituents like the 2-methylphenyl group in CAS 1909320-27-9, which increases steric hindrance but enhances target specificity .

Structural Complexity vs. Versatility :

- Simpler derivatives like the main compound (MW 183.59) are preferred for high-throughput screening due to ease of synthesis and modification. In contrast, complex analogs like CAS 1172372-04-1 (MW 311.33) are tailored for niche applications, such as kinase inhibition or GPCR modulation .

Hazard Profiles: Brominated derivatives (e.g., CAS in ) may pose additional toxicity risks compared to non-halogenated or fluorinated analogs. The main compound’s hazards (H302, H315) are typical for amine hydrochlorides, requiring standard handling precautions .

Fluorine’s Role :

- All compared compounds leverage fluorine’s ability to enhance bioavailability and resistance to oxidative metabolism. The difluoroethyl group in the main compound offers a compromise between hydrophobicity and molecular weight, whereas trifluoroethyl groups (e.g., ) increase hydrophobicity but may reduce solubility .

Actividad Biológica

1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that has attracted attention in various fields of scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a difluoroethyl substituent, enhancing its lipophilicity and potentially influencing its interactions with biological targets. The molecular formula is , and it exists as a hydrochloride salt, which increases its solubility in aqueous solutions, making it suitable for various applications in medicinal chemistry and drug development .

The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoroethyl group significantly enhances the compound's binding affinity to certain enzymes or receptors, leading to modulation of their activity. This modulation can affect various biochemical pathways, particularly those involved in inflammatory responses and cancer cell proliferation .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antiparasitic Activity : Studies have shown that derivatives of pyrazole compounds can exhibit antiparasitic effects against protozoa such as Trypanosoma cruzi and Leishmania infantum, suggesting potential applications in treating parasitic infections .

- Anticancer Properties : There is evidence that compounds with similar structures may possess anticancer properties. For instance, the inhibition of specific kinases involved in tumor growth has been documented . The ability to inhibit Janus kinase 3 (JAK3) has also been highlighted, indicating potential use in treating autoimmune diseases .

- Cytotoxicity : Investigations into the cytotoxic effects of related pyrazole compounds have revealed significant cytotoxicity in certain cell lines. This raises questions about the safety profiles of these compounds and their potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A series of in vitro assays demonstrated that structural modifications could enhance the cytotoxicity and selectivity of pyrazole derivatives against cancer cells while minimizing toxicity to normal cells .

- Antiparasitic Efficacy : In one study, specific analogs showed low micromolar potencies against various protozoan species while exhibiting minimal toxicity to human cells. This highlights the therapeutic potential of these compounds in treating infections caused by protozoa .

- JAK3 Inhibition : Another study reported that the difluoroethyl substitution significantly improved binding affinity to JAK3, suggesting its utility in developing treatments for inflammatory diseases and cancers associated with dysregulated JAK signaling pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling reactions. For example, pyrazole derivatives are synthesized via nucleophilic substitution or condensation. A reported method for similar compounds involves reacting a pyrazole amine with a difluoroethyl halide in dichloroethane (DCE) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as catalysts . Optimization strategies include:

- Temperature control : Reactions at 25°C reduce side products.

- Molar ratios : A 1:1 molar ratio of amine to electrophile minimizes excess reagent waste.

- Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) isolates the hydrochloride salt.

Table 1: Example Reaction Conditions

| Reagent | Role | Molar Ratio |

|---|---|---|

| 1-(Pyridin-3-yl)-1H-pyrazol-4-amine | Nucleophile | 1.0 |

| 4,4,4-Trifluoro-2-methylbutanoic acid | Electrophile | 1.0 |

| EDCI | Coupling agent | 2.0 |

| DMAP | Catalyst | 2.0 |

Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., difluoroethyl group δ ~5.8 ppm for CHF₂; pyrazole protons δ ~7.5–8.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 196.1 for the free base).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C–F distances ~1.35 Å) .

- HPLC : Purity >95% is validated using a C18 column (UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies are used to investigate the biological activity of this compound in medicinal chemistry research?

Methodological Answer:

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry.

- Molecular docking : Compare binding affinities with pyrazole analogs (e.g., 1-(trifluoroethyl) derivatives) to assess fluorination effects .

- ADME profiling : Measure solubility (e.g., in DMSO or PBS) and metabolic stability using liver microsomes .

Table 2: Comparative Solubility Data

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Water | <0.1 |

| PBS (pH 7.4) | 0.2 |

Q. How do structural modifications (e.g., fluorination) influence the compound’s reactivity and stability in synthetic applications?

Methodological Answer:

- Fluorine effects : The difluoroethyl group enhances electronegativity, altering reaction kinetics in nucleophilic substitutions. Compare with trifluoroethyl analogs ().

- Stability studies : Monitor degradation under acidic (e.g., HCl) or oxidative (H₂O₂) conditions via LC-MS.

- Mechanistic analysis : Use DFT calculations to model transition states in SN2 reactions .

Q. How can crystallographic data resolve contradictions in reported molecular geometries or hydrogen-bonding patterns?

Methodological Answer:

- SHELX refinement : Resolve discrepancies by refining X-ray data with SHELXL (e.g., anisotropic displacement parameters for fluorine atoms) .

- Hydrogen-bond networks : Compare packing diagrams of hydrochloride salts vs. free bases to identify protonation effects on crystal symmetry.

- Validation tools : Use checkCIF to flag geometric outliers (e.g., bond angle deviations >5°) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.